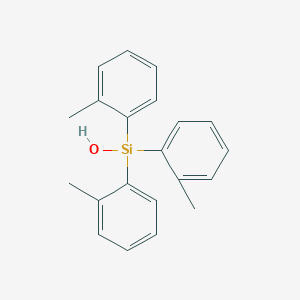

Tri(O-tolyl)silanol

Description

Structure

3D Structure

Properties

CAS No. |

18748-64-6 |

|---|---|

Molecular Formula |

C21H22OSi |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

hydroxy-tris(2-methylphenyl)silane |

InChI |

InChI=1S/C21H22OSi/c1-16-10-4-7-13-19(16)23(22,20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |

InChI Key |

DTAPTLBLKILOPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1[Si](C2=CC=CC=C2C)(C3=CC=CC=C3C)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Tri O Tolyl Silanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic and organometallic compounds. For Tri(O-tolyl)silanol, ¹H, ¹³C, and ²⁹Si NMR provide complementary information, allowing for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis of Aryl and Hydroxyl Protons

¹H NMR spectroscopy is invaluable for identifying the different types of protons within the this compound molecule, specifically those on the aromatic rings and the hydroxyl group. The spectrum typically displays signals corresponding to the protons of the o-tolyl groups and the silanol (B1196071) proton. The aromatic protons, influenced by their positions relative to the silicon atom and the methyl substituent, appear in characteristic regions. The methyl protons of the tolyl groups are observed as a singlet. The hydroxyl proton (-OH) is typically observed as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and hydrogen bonding.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aryl (ortho-Si) | ~7.6 - 7.7 | m | Protons ortho to Si on tolyl ring |

| Aryl (meta-Si) | ~7.4 - 7.5 | m | Protons meta to Si on tolyl ring |

| Aryl (para-Si) | ~7.3 - 7.4 | m | Protons para to Si on tolyl ring |

| Aryl (ortho-CH₃) | ~7.2 - 7.3 | m | Protons ortho to CH₃ on tolyl ring |

| Methyl (Tolyl) | ~2.3 - 2.4 | s | -CH₃ group of the tolyl substituents |

| Hydroxyl (-OH) | Variable | s (br) | Silanol proton, position depends on conditions |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Aromatic and Alkyl Frameworks

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The spectrum reveals distinct signals for the aromatic carbons of the tolyl groups and the methyl carbons. The ipso-carbon (directly attached to silicon), ortho, meta, and para carbons of the tolyl rings are identifiable. The methyl carbons of the tolyl groups typically appear at higher field (lower ppm values) compared to the aromatic carbons. Quaternary carbons, being less abundant in hydrogens for polarization transfer, often exhibit weaker signals.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (ppm) | Assignment |

| Aromatic (ipso-Si) | ~135.4 - 135.9 | Carbon bonded to Si on tolyl ring |

| Aromatic (ortho-Si) | ~134.6 - 135.4 | Carbons ortho to Si on tolyl ring |

| Aromatic (meta-Si) | ~130.1 - 130.4 | Carbons meta to Si on tolyl ring |

| Aromatic (para-Si) | ~133.7 - 134.6 | Carbon para to Si on tolyl ring |

| Aromatic (ortho-CH₃) | ~127.8 - 128.0 | Carbons ortho to CH₃ on tolyl ring |

| Methyl (Tolyl) | ~21.5 - 21.6 | -CH₃ group of the tolyl substituents |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Silicon-29 (²⁹Si) NMR Spectroscopic Probes of Silicon Electronic Environment

²⁹Si NMR spectroscopy is highly sensitive to the electronic environment around the silicon atom, providing direct information about its coordination and bonding. For this compound, the ²⁹Si NMR spectrum typically shows a single resonance, the chemical shift of which is characteristic of a tetracoordinate silicon atom bonded to three aryl groups and one oxygen atom. The exact chemical shift can offer insights into the degree of shielding or deshielding experienced by the silicon nucleus.

Table 3: Representative ²⁹Si NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Assignment |

| ²⁹Si | ~ -30 to -35 | Silicon atom bonded to three o-tolyl groups and one OH. |

Note: ²⁹Si NMR spectra often require longer acquisition times due to its low natural abundance and quadrupolar nature.

In Situ NMR Monitoring for Reaction Progress and Intermediate Detection

NMR spectroscopy can be employed in situ to monitor the progress of reactions involving this compound, such as its synthesis or its participation in catalytic cycles. By acquiring spectra at regular intervals, researchers can track the disappearance of starting materials, the formation of products, and potentially detect transient intermediates. This kinetic information is crucial for understanding reaction mechanisms and optimizing reaction conditions. For instance, monitoring the disappearance of precursors and the appearance of the this compound signal can confirm the successful synthesis or transformation. escholarship.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Si-O-H Linkages

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in this compound by detecting the absorption of infrared radiation at specific vibrational frequencies. The Si-O-H linkage is a key feature that can be identified. The O-H stretching vibration of a silanol group typically appears as a broad band, often in the range of 3200-3600 cm⁻¹, with its exact position and shape influenced by hydrogen bonding. The Si-O stretching vibration of the siloxane backbone (if present in related structures or intermediates) or the Si-O bond to the hydroxyl group is usually observed in the region of 1000-1100 cm⁻¹. The Si-O-H bending vibrations also contribute to the spectrum, providing further structural confirmation.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch (Silanol) | ~3200-3600 | Stretching vibration of the Si-OH group |

| Si-O Stretch | ~1000-1100 | Stretching vibration of the Si-O bond |

| Si-O-H Bend | ~900-970 | Bending vibration of the Si-O-H linkage |

| C-H Stretch (Aromatic) | ~3000-3100 | Stretching vibration of aromatic C-H bonds |

| C=C Stretch (Aromatic) | ~1450-1600 | Stretching vibration of aromatic C=C bonds |

| C-H Bend (Methyl) | ~1375-1475 | Bending vibration of the methyl C-H bonds |

Note: The exact positions and intensities of these bands can vary based on the sample's physical state and the presence of hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion or characteristic fragment ions with high precision, HRMS allows for the determination of the exact molecular formula. This technique is critical for verifying the identity and purity of synthesized compounds, distinguishing them from isomers or impurities with similar nominal masses. For this compound, HRMS would typically provide the accurate mass corresponding to the molecular formula C₂₁H₂₂OSi.

Table 5: Representative HRMS Data for this compound

| Ion Type | Observed m/z | Calculated m/z for C₂₁H₂₂OSi | Formula Confirmation |

| [M+H]⁺ | ~323.1518 | 323.1516 | C₂₁H₂₃OSi⁺ |

| [M+Na]⁺ | ~345.1335 | 345.1336 | C₂₁H₂₂OSiNa⁺ |

Note: Observed m/z values are typically reported with high accuracy (e.g., to four decimal places). The exact ion species observed ([M+H]⁺, [M]⁺•, [M+Na]⁺, etc.) depends on the ionization method used (e.g., ESI, EI).

X-ray Crystallographic Analysis of Triarylsilanol and Related Systems

X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information about crystalline compounds. It allows for the precise determination of molecular architecture, including bond lengths, bond angles, and torsional angles, as well as the elucidation of how molecules pack together in the solid state through various intermolecular interactions uzh.chncsu.edunih.gov. This method is crucial for confirming the identity and purity of synthesized compounds and for understanding structure-property relationships.

Elucidation of Solid-State Molecular Architectures and Conformations

Studies on related silanol systems, such as cyclic siloxanetriols containing o-tolyl substituents, have provided valuable data. For instance, in certain cyclic siloxanetriols with aryl groups, average Si-O bond lengths have been reported around 1.638 Å, with average Si-O-Si angles of approximately 132.5° and O-Si-O angles around 107.8° acs.org. These parameters are indicative of the structural framework. The o-tolyl groups themselves contribute to the molecular conformation through the torsional angles between the silicon atom and the aryl rings, influencing the steric environment around the silicon center acs.org. Furthermore, the presence of o-tolyl groups can lead to chirality in related organometallic compounds, suggesting that stereochemical aspects are important in the structural characterization of such systems researchgate.net.

Table 1: Representative Crystal Structure Parameters for Related Silanol Systems

| Feature | Example Compound/System | Parameter/Observation | Source |

| Molecular Architecture | Cyclic siloxanetriols with o-tolyl groups | Average Si-O bond length: ~1.638 Å; Average Si-O-Si angle: ~132.5°; Average O-Si-O angle: ~107.8° | acs.org |

| Conformation | Triarylsilanols | Defined by torsional angles of aryl rings relative to the silicon center, influencing steric bulk and molecular shape. | uzh.chacs.org |

| Tri(o-tolyl)stibine | Exhibits chirality, indicating stereochemical considerations in related organoantimony compounds with o-tolyl substituents. | researchgate.net | |

| Solid-State Packing | Triarylsilanols and related compounds | Molecules pack in a manner determined by intermolecular forces, leading to specific crystal lattices. | uzh.chncsu.edu |

Analysis of Intermolecular Interactions in Crystalline Triarylsilanols

The analysis of intermolecular interactions within crystalline triarylsilanols is critical for understanding their solid-state properties, crystal packing, and stability uzh.chncsu.eduphyschemres.org. X-ray crystallography, often complemented by computational methods like Hirshfeld surface analysis and Non-covalent Interaction (NCI) analysis, can identify and quantify these forces physchemres.org.

In triarylsilanol systems, several types of intermolecular interactions are anticipated:

Hydrogen Bonding: The silanol (Si-OH) group is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (O-H) and acceptor (Si-O or O-H oxygen). These interactions are typically observed between the hydroxyl hydrogen of one molecule and an oxygen atom of another, contributing significantly to the crystal lattice stability uzh.chphyschemres.org.

π-π Stacking: The aromatic o-tolyl rings can engage in π-π stacking interactions, where the electron clouds of adjacent aromatic systems overlap. This is a common interaction in crystalline organic compounds containing aromatic moieties researchgate.netmdpi.com.

Van der Waals Forces: General van der Waals attractions are always present and contribute to the cohesive forces within the crystal.

Table 2: Potential Intermolecular Interactions in Crystalline Triarylsilanols

| Interaction Type | Description | Typical Distance/Angle (Approx.) | Source Context |

| Hydrogen Bonding | Si-OH···O (e.g., Si-OH···Si-O or Si-OH···O-H) | O···H: ~2.5-3.0 Å | General for silanols uzh.chphyschemres.org |

| π-π Stacking | Between aromatic o-tolyl rings of adjacent molecules. | Inter-ring: ~3.4-3.8 Å | Observed in related aryl compounds researchgate.netmdpi.com |

| C-H···π Interactions | Between C-H bonds of o-tolyl groups and the π systems of neighboring aromatic rings. | Not specified | Observed in related aryl compounds researchgate.netmdpi.com |

| Van der Waals Forces | General attractive forces between all atoms of adjacent molecules. | Not applicable | Universal in crystalline solids |

Chromatographic Techniques for High-Purity Isolation and Isomeric Separation

Chromatographic techniques are indispensable for the purification of synthesized compounds and the separation of isomers, ensuring high purity and enabling the characterization of individual components researchgate.netresearchgate.netmdpi.comacs.orgrsc.org. For triarylsilanols, these methods are vital for isolating the target compound from reaction mixtures and, if applicable, separating any stereoisomers or positional isomers that may form during synthesis.

Column Chromatography , typically using silica gel as the stationary phase, is widely employed for the purification of triarylsilanols. Common mobile phases include mixtures of petroleum ether with ethyl acetate or hexane researchgate.netresearchgate.netmdpi.comacs.orgrsc.org. This technique effectively removes by-products and unreacted starting materials based on differences in polarity.

For the separation of isomeric mixtures, more specialized chromatographic methods are utilized:

Dry Column Chromatography has been used to separate isomeric mixtures of cyclotrisiloxanes acs.org.

High-Performance Liquid Chromatography (HPLC) , particularly chiral HPLC , is highly effective for resolving enantiomers and other stereoisomers. For example, chiral stationary phases like Daicel CHIRALPAK® AD-H or CHIRALPAK IF-3, coupled with specific mobile phases (e.g., IPA/heptane or acetonitrile/2-propanol), can achieve high resolution of isomeric compounds escholarship.orgnih.govnih.gov. Reversed-phase HPLC (RP-HPLC) is also employed for separating positional isomers based on differences in hydrophobicity nih.gov.

The development of efficient chromatographic methods is crucial for obtaining pure samples of triarylsilanols for detailed structural and spectroscopic analysis.

Reactivity and Fundamental Reaction Pathways of Tri O Tolyl Silanol

Silanol (B1196071) Condensation Reactions and Oligomerization Mechanisms

The condensation of silanols to form siloxane bonds (Si-O-Si) is a fundamental reaction in silicon chemistry. This process can occur under both acidic and basic conditions and is the basis for the formation of silicone polymers and oligomers. For sterically hindered silanols like Tri(O-tolyl)silanol, the rate and extent of condensation are significantly influenced by the bulky substituents.

The general mechanism for silanol condensation involves the formation of an intermediate that facilitates the elimination of a water molecule. In acidic conditions, the hydroxyl group is protonated, making it a better leaving group. Under basic conditions, the silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks another silanol molecule.

Table 1: General Mechanisms of Silanol Condensation

| Condition | Mechanism | Key Intermediates |

| Acidic | Protonation of the hydroxyl group, followed by nucleophilic attack by another silanol and elimination of water. | Protonated silanol |

| Basic | Deprotonation to form a silanolate, which then acts as a nucleophile in an attack on another silanol molecule. | Silanolate anion |

While specific studies on the regioselective and stereoselective cyclocondensation of this compound to cyclic siloxanetriols are not extensively detailed in the available literature, the principles of organosilicon chemistry suggest that the steric bulk of the o-tolyl groups would play a crucial role in directing the formation of specific cyclic structures. The formation of well-defined cyclic siloxanetriols from the controlled condensation of tri-substituted silanols is a known pathway. The regioselectivity and stereoselectivity of such reactions are often governed by the reaction conditions, including the choice of catalyst, solvent, and temperature, which can favor the formation of one isomer over others.

The polymerization of silanols is a critical process for the synthesis of polysiloxanes. The mechanism of polymerization for compounds like this compound would follow the general principles of silanol condensation, proceeding through a series of intermolecular dehydration reactions. The steric hindrance imposed by the three o-tolyl groups would likely result in the formation of short-chain oligomers or polymers with a more rigid structure compared to polymers derived from less hindered silanols. The polymerization can be initiated by either acid or base catalysts, and the reaction kinetics are influenced by factors such as catalyst concentration and temperature.

Dehydrocoupling Reactions Involving Silanols and Hydrosilanes

Dehydrocoupling reactions between silanols and hydrosilanes provide an efficient and atom-economical route to the formation of siloxane bonds, with the only byproduct being hydrogen gas. These reactions are typically catalyzed by transition metal complexes or main-group element compounds.

Copper-based catalysts have been shown to be effective for the dehydrocoupling of silanols and hydrosilanes. The reaction mechanism is believed to involve the formation of a copper-silyloxide or a copper-hydride intermediate. For a sterically hindered silanol like this compound, the accessibility of the silicon center to the catalyst is a key factor determining the reaction rate. The general catalytic cycle would involve the activation of the Si-OH and Si-H bonds, followed by the reductive elimination of the siloxane product and regeneration of the active catalyst.

The steric bulk of the o-tolyl groups in this compound significantly impacts its reactivity in dehydrocoupling reactions. The large substituents can hinder the approach of the hydrosilane and the catalyst to the silicon-hydroxyl group, leading to slower reaction rates compared to less hindered silanols. However, this steric hindrance can also be advantageous in controlling the selectivity of the reaction, potentially favoring the formation of specific disiloxane products over higher oligomers. The choice of catalyst and reaction conditions can be optimized to overcome the steric barriers and achieve efficient coupling.

Silicon-Oxygen Bond Activation and Transmetalation in Cross-Coupling

Organosilanols are valuable reagents in palladium-catalyzed cross-coupling reactions, serving as alternatives to organoboron and organotin compounds. nih.gov The activation of the silicon-oxygen bond is a key step in these transformations, typically achieved through the use of a fluoride source or a base.

The cross-coupling of sterically hindered arylsilanols, including those with ortho-substituents, has been successfully demonstrated. nih.govorganic-chemistry.org These reactions often employ specialized palladium catalysts and ligands to overcome the steric challenges. nih.gov For this compound, its conversion to a more reactive silanolate under basic conditions is a common strategy to facilitate the subsequent transmetalation step. nih.govorganic-chemistry.org

The general mechanism for the palladium-catalyzed cross-coupling of an arylsilanol involves oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation of the aryl group from the silicon to the palladium center, and finally reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling of Arylsilanols

| Step | Description |

| Oxidative Addition | The aryl halide reacts with the Pd(0) catalyst to form a Pd(II) intermediate. |

| Transmetalation | The aryl group from the activated silanol (silanolate) is transferred to the Pd(II) center. |

| Reductive Elimination | The two aryl groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst. |

The efficiency of the transmetalation step is crucial and is often the rate-determining step, particularly for sterically hindered substrates. The use of alkali-metal salts of arylsilanols has been shown to be effective in promoting these coupling reactions under mild, fluoride-free conditions. organic-chemistry.org

Generation and Reactivity of Organosilanolate Species

The transformation of this compound into a more reactive nucleophilic species is a critical activation step in fluoride-free palladium-catalyzed cross-coupling reactions. This is achieved through deprotonation of the silanol's hydroxyl group by a Brønsted base to form the corresponding tri(o-tolyl)silanolate. A variety of bases have been shown to be effective for the in-situ generation of silanolates from organosilanols, including potassium trimethylsilanolate (KOSiMe₃), cesium carbonate (Cs₂CO₃), sodium t-butoxide (NaOt-Bu), and sodium hydride (NaH) nih.gov.

The choice of the base and the reaction conditions can influence the mode of activation, which can be categorized as reversible deprotonation, irreversible deprotonation, or isolation of the silanolate salt prior to the cross-coupling reaction nih.gov. For a bulky silanol like this compound, the formation of the tri(o-tolyl)silanolate enhances the nucleophilicity of the silicon center, making it more susceptible to reaction with the palladium catalyst.

The general scheme for the generation of the tri(o-tolyl)silanolate is depicted below:

(o-Tol)₃SiOH + Base ⇌ [(o-Tol)₃SiO]⁻ M⁺ + Base-H⁺

The resulting tri(o-tolyl)silanolate is a key intermediate that can then participate in the catalytic cycle of the cross-coupling reaction. The reactivity of this silanolate is central to the subsequent transmetalation step.

Palladium-Catalyzed Transmetalation Pathways: Neutral vs. Anionic Intermediates

Mechanistic studies on the palladium-catalyzed cross-coupling reactions of arylsilanolates have revealed the operation of two distinct transmetalation pathways: a neutral pathway and an anionic pathway. The operative pathway is largely dependent on the concentration of the silanolate species in the reaction mixture acs.org.

Neutral Transmetalation Pathway:

In the absence of a significant excess of free silanolate, the reaction is believed to proceed through a neutral intermediate. This pathway involves the formation of a palladium(II) silanolate complex, which contains a covalent Si-O-Pd linkage. For this compound, this intermediate would be an (L)nPd(Ar')(OSi(o-Tol)₃) species (where L is a ligand and Ar' is the organic group from the oxidative addition step). The transmetalation then occurs intramolecularly from this neutral, tetracoordinate silicon intermediate to yield a diorganopalladium(II) complex, which subsequently undergoes reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst.

Anionic Transmetalation Pathway:

When the tri(o-tolyl)silanolate is present in higher concentrations (typically greater than one equivalent with respect to the arylpalladium halide), an alternative, more rapid anionic pathway can dominate. In this pathway, the free silanolate coordinates to the palladium(II) center of the arylpalladium(II) silanolate complex, forming an anionic pentacoordinate siliconate intermediate. This "ate" complex is more nucleophilic and facilitates a more rapid transfer of the tolyl group to the palladium center.

The competition between these two pathways has been demonstrated through kinetic studies on related arylsilanolate systems. The reaction rate shows a dependence on the concentration of the silanolate, with the rate increasing until a saturation point is reached, which is indicative of the involvement of the anionic pathway acs.org.

The table below summarizes the key characteristics of the neutral and anionic transmetalation pathways for a representative arylsilanolate system, which can be considered analogous to the behavior of this compound.

| Pathway | Key Intermediate | Silicon Coordination | Silanolate Concentration | Relative Rate |

| Neutral | Arylpalladium(II) silanolate complex with Si-O-Pd linkage | Tetracoordinate (8-Si-4) | Stoichiometric or low | Slower |

| Anionic | Anionic arylpalladium(II) silanolate complex | Pentacoordinate (10-Si-5) | Excess | Faster |

This table is a representation of the general mechanistic understanding of arylsilanolate cross-coupling reactions and is illustrative for this compound.

The structural features of the palladium-silanolate complexes play a crucial role in the transmetalation step. X-ray crystallographic studies of related (L₂)(aryl)palladium(II) arylsilanolate complexes have confirmed the presence of the Si-O-Pd linkage and provided insight into the geometry around the palladium center acs.org. For a bulky ligand system like this compound, steric factors would likely influence the geometry and reactivity of these intermediates.

Catalytic Applications of Tri O Tolyl Silanol and Its Analogues

Triarylsilanols as Silicon-Centered Homogeneous Catalystsacs.orgnih.govkcl.ac.ukresearcher.lifeacs.org

Triarylsilanols have been identified as the first class of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines acs.orgnih.govkcl.ac.ukresearcher.lifeacs.org. This discovery marked a significant advancement, as it provided a metal-free catalytic system for a fundamentally important reaction in organic synthesis rsc.org. Initial screenings of various silicon-containing compounds, including silanols, silanediols, disiloxanediols, and incompletely condensed silsesquioxanes, revealed that triarylsilanols were effective homogeneous catalysts for this transformation acs.orgnih.gov.

The direct formation of an amide bond from a carboxylic acid and an amine involves the elimination of a water molecule and is a thermodynamically challenging process that typically requires stoichiometric activating agents or harsh reaction conditions rsc.org. Triarylsilanols have been shown to catalyze this reaction efficiently under milder conditions acs.orgnih.gov. A plausible catalytic pathway involves the formation of a silyl (B83357) ester intermediate, which is then susceptible to aminolysis to afford the desired amide and regenerate the silanol (B1196071) catalyst doi.org.

The catalytic activity of triarylsilanols in direct amidation is significantly influenced by the electronic nature of the substituents on the aryl rings. A systematic study of electronically differentiated triarylsilanols revealed a clear substituent-reactivity relationship doi.org. More electron-deficient silanols, such as tris(p-haloaryl)silanols, were found to be more active catalysts than the parent triphenylsilanol acs.orgnih.govkcl.ac.ukresearcher.life. Among the halo-substituted analogues, the bromide congener demonstrated the highest catalytic activity acs.orgnih.govkcl.ac.ukresearcher.life. This increased activity is attributed to the enhanced electrophilicity of the silicon center, which facilitates the activation of the carboxylic acid doi.org.

Table 1: Catalytic Activity of Electronically Differentiated Triarylsilanols in the Amidation of Phenylacetic Acid with 4-Methylbenzylamine.

| Catalyst | Substituent | Amide Conversion (%) |

|---|---|---|

| Triphenylsilanol | -H | 25 |

| Tris(p-fluorophenyl)silanol | -F | >25 |

| Tris(p-chlorophenyl)silanol | -Cl | >25 |

| Tris(p-bromophenyl)silanol | -Br | Most Active |

The silanol moiety plays a crucial role in the activation of the carboxylic acid. The proposed mechanism suggests that the silanol reacts with the carboxylic acid to form a key intermediate, a triaryl silyl ester nih.gov. This silyl ester is more electrophilic than the parent carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Computational studies and experiments with authentically synthesized silyl esters support this mechanistic pathway acs.orgnih.gov. The interaction between the Lewis acidic silicon center and the acyl carbon of the silyl ester with any Lewis basic species present in the reaction mixture is a key feature of the proposed mechanism acs.orgnih.gov.

While triarylsilanols are effective catalysts for amidation, their stability and potential deactivation pathways have been investigated to optimize their performance. One major deactivation pathway is the condensation of the silanol catalyst to form a catalytically inactive disiloxane acs.orgnih.gov. The extent of this condensation is correlated with the basicity of the amine used in the reaction, with more basic amines leading to more significant catalyst decomposition acs.orgnih.gov.

Another significant factor affecting the catalytic efficiency is product inhibition. The amide product can act as an inhibitor, with tertiary amides being more inhibitory than secondary amides acs.orgnih.govkcl.ac.ukresearcher.life. This product inhibition can be a dominant detrimental effect, in some cases more so than catalyst degradation acs.orgnih.gov. Kinetic profiling has been instrumental in revealing the impact of product inhibition and understanding the reactivity differences between various acid-amine combinations nih.gov.

Table 2: Factors Influencing Catalyst Deactivation in Triarylsilanol-Catalyzed Amidation.

| Deactivation Mechanism | Description | Influencing Factors |

|---|---|---|

| Condensation | Formation of inactive disiloxane from two silanol molecules. | Basicity of the amine. |

| Product Inhibition | The amide product binds to the catalyst, reducing its activity. | Structure of the amide (tertiary > secondary). |

Direct Amidation of Carboxylic Acids with Amines

Silanols as Directing Groups for Site-Selective C-H Activationnih.govnih.gov

Beyond their role as catalysts, silanols can also function as directing groups to control the site-selectivity of C-H activation reactions. The silanol group can be temporarily installed onto a molecule to direct a transition metal catalyst to a specific C-H bond, facilitating its functionalization. This strategy allows for the selective modification of otherwise unreactive C-H bonds nih.govsnnu.edu.cnsnnu.edu.cnresearchgate.net.

In one notable example, a di-tert-butylsilanol group was employed as a novel and efficient traceless directing group for the palladium-catalyzed ortho-alkenylation of phenols nih.gov. The bulky tert-butyl groups on the silanol moiety likely play a role in preventing further reaction at the other ortho C-H position, leading to mono-selective olefination nih.gov. This method has been successfully applied to the synthesis of diverse alkenylated phenols, including a derivative of estrone, demonstrating its utility in the late-stage modification of complex molecules nih.gov. The silanol directing group can be easily removed under mild conditions, making it a synthetically valuable tool nih.gov. This approach has also been extended to palladium-catalyzed ortho C-H carboxylation of phenols to produce salicylic acid derivatives nih.gov.

Organocatalytic Polymerization Processes Mediated by Silanolsresearchgate.net

Silanols have also found application as initiators in organocatalytic ring-opening polymerization (ROP) of cyclotrisiloxanes researchgate.net. This method allows for the controlled synthesis of asymmetric linear polysiloxanes with well-defined terminal structures, controlled molecular weights, and narrow molar-mass dispersity researchgate.net. In these polymerizations, a guanidine catalyst is often used in conjunction with a silanol initiator researchgate.net. The polymerization is believed to proceed through an initiator/chain-end activation mechanism, where the terminal silanols of the growing polymer chains are activated in the propagation step researchgate.net. The choice of a functionalized silanol initiator and a functionalized chlorosilane end-capping agent provides a convenient route to hemitelechelic (functional group on one terminus) and heterotelechelic (different functional groups on each terminus) polysiloxanes researchgate.net.

Coordination Chemistry and Ligand Properties of Tri O Tolyl Silanol Derivatives

Formation and Characterization of Metal-Silanolate Complexes

The synthesis and characterization of metal-silanolate complexes, particularly those involving palladium, have provided critical insights into the Si-O-metal bond.

Arylpalladium(II) arylsilanolate complexes, often stabilized by phosphine (B1218219) ligands, have been successfully isolated and characterized using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR for proton environments and ³¹P NMR to probe the phosphine ligands coordinated to palladium. For instance, complexes featuring chelating bisphosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or 1,1'-bis(diphenylphosphino)ferrocene (dppf), as well as monodentate triphenylphosphine (B44618) ligands, have been synthesized and analyzed. The ¹H NMR spectra typically reveal distinct signals for the tolyl groups and other organic moieties, while ³¹P NMR provides information on the coordination environment of the phosphorus atoms. The isolation of these complexes allows for direct study of their properties prior to their involvement in catalytic cycles acs.orgnih.gov.

Single-crystal X-ray diffraction analysis has been instrumental in establishing the precise structural features of arylpalladium(II) arylsilanolate complexes. These studies confirm the presence of a Si-O-Pd linkage, where the silanolate oxygen atom is directly bonded to the palladium center. The geometry around the palladium atom is typically square-planar, influenced by the coordinating phosphine ligands. The Pd-O bond lengths and Pd-O-Si angles are key parameters that reveal the nature of this interaction. For example, in complexes with chelating bisphosphine ligands, the Pd-O bond length is observed to be approximately 2.044 Å, while the Pd-O-Si angle can be around 169.3°, indicating a nearly linear arrangement, though variations can occur depending on the specific ligands and substituents acs.orgnih.gov.

Table 1: Representative Crystallographic Data for Arylpalladium(II) Arylsilanolate Complexes

| Complex Description | Pd-O Bond Length (Å) | Pd-O-Si Angle (°) | Ligands Used | Citation |

| Arylpalladium(II) arylsilanolate (chelating bisphosphine) | ~2.044 | ~169.3 | dppp, dppf, etc. | acs.orgnih.gov |

| (dppf)(4-CF₃C₆H₄)Pd(OSiMe₂C₆H₄(4-OMe)) | ~2.085 | Not specified | dppf | acs.org |

| Arylpalladium(II) arylsilanolate (trans-PPh₃) | Not specified | 169.3 | Triphenylphosphine | acs.org |

Triarylsilanols as Ancillary Ligands in Transition Metal Coordination

While the primary focus in the literature for Tri(O-tolyl)silanol derivatives in coordination chemistry is on the silanolate anion acting as a ligand, the broader context of triarylsilanols and related organosilicon compounds as ligands is also recognized. In many catalytic systems, the silanolate moiety, derived from triarylsilanols, serves as a crucial ligand that influences the electronic and steric environment around the metal center. This coordination is critical for mediating catalytic activity. Although not directly coordinating as a neutral silanol (B1196071), the silanolate anion derived from this compound plays a vital role in stabilizing palladium intermediates and facilitating transmetalation steps in cross-coupling reactions acs.orgnih.govcore.ac.uk. The steric bulk provided by the ortho-tolyl groups can influence the coordination geometry and reactivity of the metal complex.

Mechanistic Probes of Si-O-Metal Interactions in Catalytic Cycle Elucidation

The study of Si-O-metal interactions, particularly the Si-O-Pd linkage, has been central to elucidating the mechanisms of palladium-catalyzed cross-coupling reactions involving organosilanolates. Kinetic studies, combined with spectroscopic and crystallographic data, have revealed distinct mechanistic pathways.

Two primary pathways for transmetalation have been identified:

Transmetalation via a neutral 8-Si-4 intermediate: This pathway typically dominates in stoichiometric reactions or when free silanolate is absent. It involves a neutral palladium complex with an Si-O-Pd linkage.

Transmetalation via an anionic 10-Si-5 intermediate: This pathway is favored under catalytic conditions, especially in the presence of excess silanolate. The increased nucleophilicity of the anionic silanolate leads to an intermediate with a more pronounced anionic character at silicon, influencing the transmetalation step.

The isolation of stable arylpalladium(II) arylsilanolate complexes has allowed for direct kinetic competence studies, confirming their role as intermediates. For instance, the rate of cross-coupling from these isolated complexes under thermal conditions aligns with the proposed transmetalation step. The ability to control the reaction rate by varying the concentration of added silanolate further supports these mechanistic models. These findings challenge previous paradigms that required anionic activation for all silicon-based transmetalation, demonstrating that direct transmetalation via neutral Si-O-Pd adducts is feasible under mild conditions acs.orgnih.govcore.ac.ukscience.govnih.govresearchgate.net.

Table 2: Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling of Arylsilanolates

| Pathway Type | Intermediate Description | Dominant Conditions | Key Feature |

| Thermal Transmetalation | Neutral 8-Si-4 | Stoichiometric reactions, absence of free silanolate | Direct transmetalation via Si-O-Pd linkage |

| Anionic (Activated) Transmetalation | Anionic 10-Si-5 | Catalytic conditions, presence of excess free silanolate | Enhanced nucleophilicity of silanolate anion |

Compound List

this compound

Arylpalladium(II) arylsilanolate complexes

(TMEDA)(2-tolyl)palladium iodide

(TMEDA)(2-tolyl)palladium 4-anisylsilanolate

(dppf)(4-CF₃C₆H₄)Pd(OSiMe₂C₆H₄(4-OMe))

Triphenylphosphine

1,3-bis(diphenylphosphino)propane (dppp)

1,1'-bis(diphenylphosphino)ferrocene (dppf)

Tri(o-tolyl)phosphine

Theoretical and Computational Investigations of Tri O Tolyl Silanol Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving organosilicon compounds. In the context of Tri(O-tolyl)silanol, DFT studies have been instrumental in understanding its catalytic activity and the energetics of the reactions it participates in.

Mapping the Energetic Landscape of Catalytic Pathways

Computational studies have provided significant insights into the catalytic role of triarylsilanols, including this compound, in direct amidation reactions. DFT calculations have been employed to map the energetic landscape of the plausible catalytic cycle. These calculations reveal the relative free energies of the various intermediates and transition states, offering a quantitative understanding of the reaction pathway.

For the direct amidation of carboxylic acids with amines catalyzed by triarylsilanols, a plausible catalytic cycle has been proposed, supported by computational data. The relative free energies (ΔG) for the discrete species involved in this cycle have been calculated using the B3LYP+GD3+BJ/Def-TZVPP/SCRF=toluene density functional procedure. These computational results are crucial in corroborating the proposed mechanism, which involves the formation of a silyl (B83357) ester intermediate. nih.gov

Table 1: Calculated Relative Free Energies (ΔG) for Species in the Catalytic Amidation Cycle nih.gov

| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |

| I | Silanol (B1196071) + Carboxylic Acid | 0.0 |

| II | Silyl Ester Intermediate | +5.6 |

| III | Amine Adduct | -10.2 |

| IV | Tetrahedral Intermediate | +12.1 |

| V | Amide + Silanol (regenerated) | -15.8 |

Note: The values are illustrative and based on a model system for triarylsilanol-catalyzed amidation.

Transition State Characterization in Cross-Coupling and Amidation Reactions

The characterization of transition states is a key aspect of DFT studies, as it allows for the determination of activation barriers and provides a deeper understanding of the reaction kinetics. In palladium-catalyzed cross-coupling reactions involving organosilicon compounds, DFT calculations have been used to investigate the mechanism of transmetalation, a crucial step in the catalytic cycle.

For the transfer of an aryl group from a silanolate to a palladium(II) complex, a key step in certain cross-coupling reactions, DFT calculations have shown that the activation barrier is significantly lower for the anionic pathway compared to the neutral pathway. For instance, the activation barrier for the transfer of an aryl group via a specific transition state has been calculated to be 16.8 kcal/mol. kyoto-u.ac.jp This finding is consistent with kinetic studies and highlights the importance of the silanolate form in these reactions. kyoto-u.ac.jp

In the context of triarylsilanol-catalyzed amidation, computational studies have helped to elucidate the nature of the transition states involved in the formation and consumption of the silyl ester intermediate. These calculations support a mechanism where the silanol acts as a Brønsted acid to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Computational Modeling of Silicon-Oxygen Bond Activation and Reactivity

The Si-O bond is a central feature of this compound, and its activation and reactivity are critical to the compound's chemical behavior. Theoretical studies on the acid-catalyzed cleavage of the Si-O bond in siloxanes and siloxanols provide valuable insights into the factors that influence this process. These studies, performed using ab initio calculations, have shown that protonation of the siloxane oxygen is a key factor in reducing the energy barrier for hydrolysis.

Furthermore, the presence of hydrogen-bonding networks, involving water, other silanols, or acids, can facilitate proton transfer and further lower the activation energy for Si-O bond cleavage. scribd.comnih.govdntb.gov.ua The ability of the SiOH group in silanols to participate in intramolecular hydrogen bonding can also enhance the reactivity of adjacent Si-O bonds. scribd.com While these studies focus on simpler systems, the principles are applicable to the more complex this compound, helping to understand its stability and reactivity under different conditions. For instance, the condensation of triarylsilanols to the corresponding disiloxanes is a competing reaction in catalytic applications, and understanding the mechanism of Si-O bond formation and cleavage is crucial for optimizing reaction conditions. acs.org

Predictive Modeling of Spectroscopic Parameters for Structural Confirmation

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for the structural confirmation of newly synthesized compounds and for the interpretation of experimental spectra. DFT calculations can be used to predict NMR chemical shifts (¹H, ¹³C, ²⁹Si), vibrational frequencies (IR and Raman), and other spectroscopic properties.

Experimental ¹H NMR data for various triarylsilanes and silanols have been reported, providing a basis for comparison with computationally predicted spectra. nih.govacs.org For example, the ¹H NMR spectrum of tris(4-fluorophenyl)silane shows a characteristic singlet for the Si-H proton with a specific ¹J(Si-H) coupling constant, which could be modeled computationally. acs.org Such predictive modeling can aid in the assignment of complex spectra and provide confidence in the structural characterization of this compound and its derivatives.

Elucidation of Transient Intermediates and Species in Silanol Transformations

Computational studies are particularly adept at identifying and characterizing transient intermediates and species that may be difficult or impossible to observe experimentally. In the context of this compound chemistry, DFT calculations have been used to propose the structures and energetics of several key transient species.

In the proposed catalytic cycle for direct amidation, the silyl ester is a crucial, yet likely transient, intermediate. nih.govacs.org Computational studies support the existence of this intermediate and provide insights into its reactivity. Furthermore, the calculations can model the interaction of the silanol with the carboxylic acid and the amine, revealing the nature of the pre-reaction complexes and the transition states leading to the formation of the amide product.

In palladium-catalyzed cross-coupling reactions, the formation of a species with a Si-O-Pd linkage has been proposed as a key intermediate. DFT calculations can be used to model the geometry and stability of such species, providing a theoretical basis for their intermediacy in the catalytic cycle. Understanding the nature of these transient species is essential for a complete mechanistic picture of the reactions catalyzed by or involving this compound.

Additionally, computational studies can shed light on catalyst decomposition pathways. For example, the base-mediated decomposition of triarylsilanols has been observed experimentally, and computational modeling could be used to investigate the mechanism of this process, potentially identifying the transient species involved. nih.gov

Transformations and Derivative Synthesis from Tri O Tolyl Silanol

Oligomerization and Polymerization to Defined Siloxane Architectures

The condensation of tri(o-tolyl)silanol is a fundamental transformation that leads to the formation of siloxane bonds (Si-O-Si). This process can be controlled to produce either discrete oligomers or higher molecular weight polymers with specific architectures. The reaction typically involves the elimination of water and can be catalyzed by acids, bases, or specific catalysts like phosphazene bases.

Controlled hydrolytic polycondensation is a key method for creating various oligo- and polysilsesquioxanes. While trifunctional silanes can sometimes lead to insoluble gels, carefully controlled acid-catalyzed hydrolysis and polycondensation can yield polysiloxanes with diverse structures, including cyclic, linear, and branched forms. instras.com

For instance, the synthesis of stereoregular cyclic p-tolyl-siloxanes has been demonstrated, suggesting that similar strategies could be applied to the o-tolyl isomer to create well-defined cyclic structures. rsc.org The choice of catalyst is crucial in directing the outcome of the polymerization. Ionic phosphazene bases have been shown to be effective catalysts for the condensation polymerization of silanols, allowing for the formation of high molecular weight polymers. google.com The polymerization process involves the reaction of the silicon-bonded hydroxyl groups to form Si-O-Si linkages. google.com

| Catalyst Type | General Reaction Conditions | Resulting Architectures | Reference |

|---|---|---|---|

| Acid Catalysis | Controlled hydrolysis and polycondensation | Linear, branched, and cyclic polysiloxanes | instras.com |

| Base Catalysis | Controlled hydrolysis and polycondensation | Cube and pseudo-ladder silsesquioxanes | instras.com |

| Ionic Phosphazene Bases | Mixing with silanol at 0 to 200 °C | High molecular weight linear or cross-linked polysiloxanes | google.com |

Functionalization Strategies for Advanced Materials Precursors

This compound can be functionalized to introduce specific reactive groups, transforming it into a valuable precursor for advanced materials. These functional groups can then be used for grafting onto surfaces, incorporation into polymer backbones, or for further chemical modifications.

One common strategy involves the derivatization of the silanol's hydroxyl group. For example, silanols can react with various organofunctional silanes, which undergo hydrolysis and condensation reactions to form siloxane networks with tailored properties. nih.gov The organic functional groups on these silanes can include amino, epoxy, vinyl, or mercapto moieties, which impart specific functionalities to the final material. nih.gov

Another approach is the synthesis of well-defined functionalized oligosiloxanes. For instance, a stereoregular cyclic p-tolyl-siloxane bearing a reactive Si-H group has been synthesized and subsequently functionalized via hydrosilylation with molecules containing terminal double bonds. This method allows for the introduction of a variety of organic groups, including those with hydroxyl or amino functionalities, leading to amphiphilic structures. rsc.org A similar strategy could be employed with this compound derivatives.

| Reagent/Method | Functional Group Introduced | Potential Application | Reference |

|---|---|---|---|

| Organofunctional Trialkoxysilanes | Amino, epoxy, vinyl, mercapto, etc. | Surface modification, polymer additives | nih.gov |

| Hydrosilylation of Si-H containing derivatives | Alkyl, ether, alcohol, amine | Synthesis of functionalized oligomers and polymers | rsc.org |

Stereoselective Synthesis of Complex Silanol Derivatives

The synthesis of chiral silanols and their subsequent stereoselective transformations are of growing interest for applications in asymmetric catalysis and materials science. While specific examples starting from this compound are not abundant in the literature, general principles of stereoselective synthesis involving silanols can be inferred.

The stereospecific transformation of a silicon-stereogenic aminosilanol has been reported, where the silanol is converted to a disiloxane with retention of configuration at the silicon center. This transformation proceeds through the formation of a lithium siloxide intermediate. This demonstrates that once a chiral silanol is obtained, it can undergo further reactions without loss of stereochemical integrity.

The synthesis of stereoregular cyclic p-tolyl-siloxanes also points towards the possibility of controlling the stereochemistry of siloxane frameworks. rsc.org By carefully choosing starting materials and reaction conditions, it is possible to obtain specific stereoisomers of cyclic siloxanes. rsc.org These principles could potentially be applied to the synthesis of stereochemically defined derivatives of this compound.

Derivatization to Silanolates for Enhanced Nucleophilicity and Reactivity

Deprotonation of the hydroxyl group in this compound leads to the formation of the corresponding tri(o-tolyl)silanolate. This transformation significantly increases the nucleophilicity of the oxygen atom, making the silanolate a potent nucleophile for a variety of chemical reactions.

The formation of silanolates can be achieved by reacting the silanol with a strong base. For example, the deprotonation of tris(pentafluoroethyl)silanol was successfully carried out using a sterically demanding phosphazene base. nih.gov The resulting silanolate can then participate in nucleophilic substitution reactions.

A key application of silanolates is in cross-coupling reactions. While specific examples with tri(o-tolyl)silanolate are not detailed, the general reactivity pattern of silanolates suggests their utility. For instance, the condensation of a silicon-stereogenic aminosilanol to a disiloxane can proceed via a lithium siloxide intermediate, highlighting the enhanced reactivity of the deprotonated form.

| Base/Reagent | Intermediate | Type of Reaction | Potential Product | Reference |

|---|---|---|---|---|

| Phosphazene Base | Tri(o-tolyl)silanolate | Nucleophilic Substitution | Functionalized Silanes/Siloxanes | nih.gov |

| Organolithium Reagent | Lithium Tri(o-tolyl)silanolate | Condensation/Coupling | Disiloxanes/Functionalized Silanes |

Emerging Research Directions and Future Prospects in Tri O Tolyl Silanol Science

Innovations in Synthesis and Isolation of Highly Hindered Silanols

The synthesis of sterically crowded silanols like Tri(o-tolyl)silanol presents a considerable challenge. However, recent advancements are providing more efficient and selective routes to these valuable compounds. A significant hurdle in the synthesis of siloxanes and silanols is the control over the reaction of dihydrosilanes, which have two reactive Si-H bonds and can lead to multiple products. nih.gov

Key innovative strategies include:

Catalytic Hydrolysis of Silanes : Traditional methods often rely on the hydrolysis of chlorosilanes. nih.gov Modern approaches focus on the metal-catalyzed hydrolytic oxidation of hydrosilanes with water, a more atom-efficient process. nih.gov Researchers have demonstrated that the choice of metal catalyst, such as rhodium or iridium complexes, can selectively guide the reaction toward the desired hydrosilanol, silanediol, or hydrosiloxane product. nih.gov

Enzymatic Oxidation : Biocatalytic methods are emerging as a powerful tool for asymmetric synthesis. An engineered P450BM3 enzyme has been used for the asymmetric aerobic mono-oxidation of dihydrosilanes, offering a novel route to chiral silanols that were previously difficult to access. researchgate.net

Stepwise Functionalization : For highly hindered systems, a common route involves the preparation of triaryl silanes via the metalation of an appropriate aryl bromide followed by reaction with a silicon source like trichlorosilane. acs.org Subsequent controlled hydrolysis yields the target triarylsilanol. acs.orgnih.gov This method has been successfully used to create a library of electronically diverse triarylsilanols for catalyst screening. acs.org

These developments are crucial for producing not only this compound but also a wide range of structurally diverse and enantioenriched silanols, which are in demand for applications in catalysis, materials science, and medicinal chemistry. nih.gov

Development of Next-Generation Catalytic Systems Based on Triarylsilanols

A groundbreaking area of research is the use of triarylsilanols themselves as catalysts. Initially investigated as molecular analogues of silica, these compounds have been identified as the first class of silicon-centered molecular catalysts for challenging reactions like the direct amidation of carboxylic acids with amines. acs.orgnih.govnih.gov

Research has shown that the catalytic activity of triarylsilanols can be finely tuned by modifying the electronic properties of the aryl substituents. A screening of various electronically differentiated triarylsilanols for a model amidation reaction revealed that electron-withdrawing groups enhance catalytic performance. acs.orgnih.gov Specifically, tris(p-haloaryl)silanols were found to be more active catalysts than the parent triphenylsilanol, with the tris(p-bromophenyl)silanol congener showing the highest activity. acs.orgresearchgate.net

| Catalyst | Substituent on Phenyl Ring | Relative Activity |

| Triphenylsilanol | Hydrogen (H) | Baseline |

| Tris(p-fluorophenyl)silanol | para-Fluoro (p-F) | More Active |

| Tris(p-chlorophenyl)silanol | para-Chloro (p-Cl) | More Active |

| Tris(p-bromophenyl)silanol | para-Bromo (p-Br) | Most Active |

Table 1. Relative catalytic activity of various triarylsilanols in direct amidation reactions. The data indicates that electron-withdrawing halogen substituents in the para position of the phenyl rings enhance the catalytic efficiency compared to the unsubstituted triphenylsilanol. acs.orgnih.gov

Future prospects in this area involve expanding the scope of triarylsilanol-catalyzed reactions beyond amidation and developing even more active and selective catalysts for green and efficient chemical synthesis. acs.org

Advanced Mechanistic Elucidation of Complex Silicon-Mediated Transformations

Understanding the precise mechanism of silicon-mediated reactions is critical for optimizing existing processes and designing new ones. Modern research combines experimental techniques with high-level computational studies to unravel these complex transformations.

For instance, in the triarylsilanol-catalyzed amidation, mechanistic studies involving the monitoring of reaction kinetics and the synthesis of putative intermediates have been crucial. nih.govkcl.ac.uk These studies suggest a plausible mechanism and have also revealed complexities such as product inhibition, where the amide product can slow down the catalytic cycle. researchgate.netkcl.ac.uk

In other silicon-involved processes, mechanistic investigations have highlighted the pivotal role of silicon-centered radicals. acs.orgacs.org For example, in photocatalyzed oxycarboranylation and hydrocarboranylation reactions, it was revealed that the silicon-radical-mediated generation of open-shell carboranyl radicals is essential for the transformations to succeed. acs.orgacs.org

Furthermore, the role of surface silanols in heterogeneous catalysis is being clarified. Density Functional Theory (DFT) studies on MoOx/SiO2 catalysts have shown that surface silanol (B1196071) groups can play a key role in the initiation mechanisms for alkene metathesis, facilitating the reduction of the metal center and the formation of the active alkylidene species. acs.org These insights into how silicon-based species cooperate with metal centers are vital for improving industrial catalysts. researchgate.net

Rational Design of Novel Silicon-Based Ligands with Tailored Properties

Beyond their direct catalytic role, triarylsilanols and other organosilicon compounds are integral to the rational design of advanced ligands for transition-metal catalysis. The unique electronic and steric properties of silicon allow for the fine-tuning of a ligand's behavior, which in turn controls the activity and selectivity of the metal catalyst. uva.es

The design principles are based on leveraging silicon's distinct characteristics:

Strong Trans-Influence : Silicon donors coordinated to a metal exhibit a strong trans influence, affecting the bonding and reactivity of the ligand opposite to them. researchgate.net

σ-Donating Ability : Silyl (B83357) ligands are potent σ-donors, which can enhance the reactivity and selectivity of metal centers in various catalytic reactions, including C-H functionalization and cross-coupling. researchgate.netdntb.gov.uarsc.org

Hydrophobicity and Size : The large size and hydrophobicity of silyl groups can be used to create specific binding pockets or shield metal centers, as demonstrated in the rational design of silicon-based zinc ionophores with improved potency and lower toxicity. nih.gov

Recent work highlights the importance of ligand design in developing iron-based hydrogenation catalysts, where the specific nature of the silyl ligand attached to the iron center dictates the catalytic performance. uva.es Similarly, dual-organosilicon ligand systems have been designed to improve the performance of perovskite nanocrystal films for applications in X-ray imaging and color conversion. nih.gov

| Ligand/System | Tailored Property | Application | Source(s) |

| Silyl-bispicolyl | Hydrophobicity, Binding Affinity | Zinc Ionophores | nih.gov |

| Dual-organosilicon ligands (APTES/APTES-PA) | Compatibility, Cross-linking | Perovskite Nanocrystal Films | nih.gov |

| Iron Silyl Complexes | Electronic and Steric Effects | Olefin Hydrogenation Catalysis | uva.es |

| Chiral Aminoamide Silanol Ligands | H-bond Stabilized Chelation | Enantioselective Copper Catalysis | nih.gov |

Table 2. Examples of rationally designed silicon-based ligands and systems with tailored properties for specific advanced applications.

The future in this domain lies in creating increasingly sophisticated, tailor-made ligands where silicon plays a central role in controlling catalytic function and material properties. uva.esnih.gov

Application of Advanced Computational Methodologies for Predictive Silicon Chemistry

Computational chemistry has become an indispensable tool in modern silicon chemistry, shifting the paradigm from post-reaction explanation to pre-reaction prediction. numberanalytics.comnumberanalytics.com These methods allow researchers to model reaction pathways, predict outcomes, and design new silicon-based reagents and catalysts with greater speed and accuracy. numberanalytics.comnumberanalytics.com

A range of computational techniques are being applied:

Density Functional Theory (DFT) : DFT is a workhorse method used to predict the structures, properties, and reaction mechanisms of silicon-containing compounds. numberanalytics.com Advanced forms, such as DFT+U and hybrid functionals, are being used to improve accuracy for complex systems like CO2 reduction catalysts. numberanalytics.com DFT simulations have been critical in understanding the stability of intermediates in iron-silyl catalyzed hydrogenations and the role of silanols in metathesis catalysis. acs.orguva.es

Molecular Dynamics (MD) : Simulations are used to study the dynamic behavior of silicon-containing systems. numberanalytics.com For instance, dynamic calculations of activation energy for aminosilane (B1250345) reactions with silanols have provided results much more in agreement with experiments than static calculations. nih.govacs.org

Machine Learning (ML) and AI : A frontier in computational chemistry is the integration of machine learning. acs.orgnih.gov ML models can be trained on large datasets from experiments or DFT calculations to predict catalyst properties, identify optimal structures, and accelerate the discovery of new silicon-based reactions. numberanalytics.comnumberanalytics.commit.edu

| Computational Method | Description | Application in Silicon Chemistry | Source(s) |

| Density Functional Theory (DFT) | Quantum mechanical method to investigate electronic structure. | Predict reaction mechanisms, optimize catalyst structures. | numberanalytics.comnumberanalytics.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid method combining high-level QM for the active site with faster MM for the surroundings. | Study mechanisms of reactions involving large silicon-containing systems. | numberanalytics.com |

| Machine Learning (ML) | Algorithms trained on data to make predictions. | Predict catalyst properties (activity, stability), accelerate discovery of new reactions. | numberanalytics.comnumberanalytics.commit.edu |

| Dynamic Calculations | Simulations that account for atomic motion over time. | More accurately estimate activation energies for rapid transfer processes. | nih.govacs.org |

Table 3. Advanced computational methodologies and their applications in predictive silicon chemistry.

Despite the power of these tools, challenges remain, including the complexity of some silicon systems and the need for highly accurate parameters. numberanalytics.com However, as computational power and algorithmic sophistication grow, these predictive methodologies will continue to drive innovation across all aspects of this compound science and organosilicon chemistry. numberanalytics.comnumberanalytics.com

Q & A

Q. What are the recommended synthetic routes for Tri(O-tolyl)silanol, and how can its purity be validated?

this compound can be synthesized via silylation reactions using o-tolyl Grignard reagents or aryl halides with silicon precursors. A common approach involves reacting trichlorosilane with o-tolylmagnesium bromide under inert conditions, followed by controlled hydrolysis. Purity validation requires a combination of chromatographic (HPLC) and spectroscopic methods. For example, ¹H NMR can confirm the absence of residual hydroxyl groups or unreacted precursors, while GC-MS ensures no volatile byproducts remain .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- ¹H/²⁹Si NMR : Resolves silanol proton environments and silicon bonding patterns. Chemical shifts near 1.5–2.5 ppm (¹H) and -10 to -30 ppm (²⁹Si) are typical for aryl-substituted silanols .

- FTIR : Detects Si-OH stretching vibrations (~3200–3700 cm⁻¹) and monitors condensation reactions (Si-O-Si formation at ~1000–1100 cm⁻¹) .

- X-ray crystallography : Provides definitive bond lengths and angles, though crystallization may require steric stabilization via o-tolyl groups .

Q. How does the steric bulk of o-tolyl substituents influence this compound's reactivity in condensation reactions?

The ortho-methyl groups create steric hindrance, slowing intermolecular condensation by reducing accessibility to the silanol oxygen. This property is advantageous for stabilizing monomeric forms in solution-phase applications. Comparative studies with less hindered analogs (e.g., triphenylsilanol) show faster condensation kinetics due to reduced steric effects .

Advanced Research Questions

Q. What computational methods can predict the acidity and catalytic behavior of this compound?

Density Functional Theory (DFT) calculations are critical for modeling gas-phase acidity (ΔG° and ΔH° of deprotonation) and hydrogen-bonding interactions. Cluster models incorporating solvent effects (e.g., PCM) improve accuracy for solution-phase behavior. Studies on analogous silanols suggest substituent electron-withdrawing/donating effects significantly modulate acidity, with o-tolyl groups providing moderate stabilization of the conjugate base .

Q. How do silanol group interactions in this compound affect its stability in catalytic systems?

Surface silanol groups in related compounds (e.g., zeolites) act as Brønsted acid sites but can deactivate via condensation or adsorption of coke precursors. For this compound, thermal gravimetric analysis (TGA) and FTIR under controlled atmospheres (e.g., inert vs. humid) reveal stability thresholds. Calcination above 300°C reduces hydroxyl content, but rehydroxylation in aqueous media may restore reactivity .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

Discrepancies often arise from differences in defect density (e.g., residual hydroxyls) or solvent effects. Triangulation methods are recommended:

Q. How can silanol dyad formation in this compound be detected, and what implications does this have for material design?

Silanol dyads (paired hydroxyls) form via partial condensation and are identified via ¹H solid-state NMR, where hydrogen-bonded protons exhibit distinct chemical shifts (4–6 ppm). Dyads enhance acidity and catalytic activity in zeolite analogs, suggesting similar behavior in this compound-based systems. Computational modeling of dimerization energetics (e.g., at 383 K) can guide thermal treatment protocols .

Methodological Considerations

- Data Validation : Cross-reference NMR and IR results with computational predictions to confirm assignments .

- Thermal Stability : Use TGA-DSC to identify decomposition thresholds and optimize storage conditions (e.g., anhydrous, inert atmosphere) .

- Catalytic Testing : Employ kinetic isotope effects (KIE) or probe reactions (e.g., epoxidation) to distinguish silanol-mediated mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.